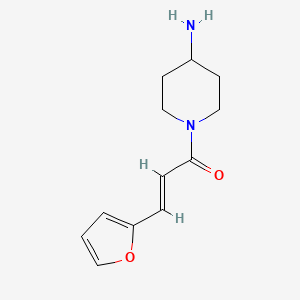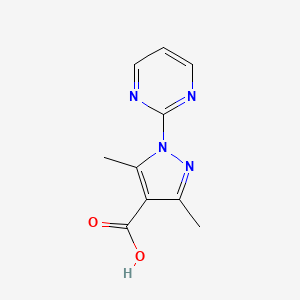![molecular formula C12H14Cl3N3 B1486636 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1172900-86-5](/img/structure/B1486636.png)
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrazolopyridines often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazolopyridine core, with a chlorophenyl group attached at the 3-position .Applications De Recherche Scientifique
Molecular Structures and Tautomerism
The molecular structure and tautomerism of pyrazolo[4,3-c]pyridine derivatives, such as 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride, are areas of active research. Studies have explored the tautomeric forms of related compounds, revealing insights into their stability in solution and crystal forms. For instance, research has demonstrated the existence of zwitterions with proton localization on specific nitrogen atoms and negative charge delocalization over the pyrazololate fragment in similar compounds. The structural dynamics, including transformations and the formation of complex mixtures in reactions involving these compounds, are subjects of scientific inquiry (Gubaidullin et al., 2014).
Synthesis and Molecular Conformations
The synthesis and molecular conformations of pyrazolo[4,3-c]pyridine derivatives, including this compound, are also significant areas of research. Studies have detailed the synthesis of closely related compounds and analyzed their molecular conformations, hydrogen bonding, and other structural aspects in different dimensions. This research provides a foundation for understanding the chemical behavior and potential applications of these compounds (Sagar et al., 2017).
Corrosion Inhibition and Material Protection
Notably, pyrazolo[4,3-c]pyridine derivatives have been studied for their potential as corrosion inhibitors. These compounds have shown efficacy in protecting materials, such as mild steel, from corrosion, especially in acidic environments. Research has focused on the synthesis of such compounds using innovative methods like ultrasound-assisted synthesis and has investigated their effects on corrosion using various experimental techniques. The potential of these compounds to act as mixed-type inhibitors and their impact on the corrosion process are subjects of interest in the field of material science (Dandia et al., 2013).
Optical and Junction Characteristics
The optical and junction characteristics of pyrazolo[4,3-c]pyridine derivatives have been explored, particularly in the context of their use in electronic devices. Studies have characterized the molecular structures of these compounds and reported their thermal, structural, and optical properties. This research is crucial for developing new materials with specific electronic and optical characteristics, potentially leading to novel applications in electronic devices (Zedan et al., 2020).
Antimicrobial and Anticancer Properties
Furthermore, derivatives of pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. Research in this domain involves the synthesis of novel compounds and their characterization using various spectroanalytical techniques. The compounds' in vitro activity against various cancer cell lines and pathogenic strains has been a point of focus, highlighting the potential therapeutic applications of these compounds (Katariya et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.2ClH/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12;;/h1-3,6,14H,4-5,7H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYWWYGTBIXSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172900-86-5 | |
| Record name | 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)